2-(3-Chlorophenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione
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Overview
Description
2-(3-Chlorophenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione is a complex heterocyclic compound. It belongs to the class of beta-carbolines, which are known for their diverse biological activities and pharmacological potential. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a tetrahydro-beta-carboline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione typically involves multiple steps. One common approach is the Pictet-Spengler condensation, which forms the beta-carboline core. This reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst . The chlorophenyl and methoxy groups are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reactive groups.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-(3-Chlorophenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other beta-carbolines such as:
- 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid
- 1,2,3,4-Tetrahydroharmane-3-carboxylic acid
- 1-Methyl-1,2,3,4-Tetrahydropyrido[3,4-b]indole-3-carboxylic acid
Uniqueness
What sets 2-(3-Chlorophenyl)-8-methoxy-11B-methyl-5,6,11,11B-tetrahydro-1H-imidazo[5,1-A]beta-carboline-1,3(2H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClN3O3 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-12-methoxy-2-methyl-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraene-3,5-dione |
InChI |
InChI=1S/C21H18ClN3O3/c1-21-18-15(16-11-14(28-2)6-7-17(16)23-18)8-9-24(21)20(27)25(19(21)26)13-5-3-4-12(22)10-13/h3-7,10-11,23H,8-9H2,1-2H3 |
InChI Key |
IDYWMJYLFADUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=C(CCN1C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C5=C(N3)C=CC(=C5)OC |
Origin of Product |
United States |
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